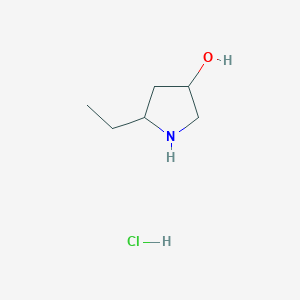
5-ethylpyrrolidin-3-olhydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C6H14ClNO This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylpyrrolidin-3-ol hydrochloride can be achieved through several methods. One common approach involves the cyclization of nitrogen-containing carbonyl compounds. For instance, the cyclization of γ-aminocarbonyl compounds can lead to the formation of pyrrolidine derivatives . The reaction conditions typically involve the elimination of an alcohol molecule followed by intramolecular cyclization.
Industrial Production Methods
Industrial production of 5-ethylpyrrolidin-3-ol hydrochloride may involve similar synthetic routes but on a larger scale. The use of nitrogen-containing acetals and ketals as starting materials has been reported for the synthesis of substituted pyrrolidines . These methods are optimized for higher yields and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-ethylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 5-ethylpyrrolidin-3-ol hydrochloride may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
5-ethylpyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential ligand for biological targets.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring in its structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-ethylpyrrolidin-3-ol hydrochloride include other pyrrolidine derivatives such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets 5-ethylpyrrolidin-3-ol hydrochloride apart from these similar compounds is its specific stereochemistry and the presence of the ethyl group at the 5-position. This unique structure can confer distinct biological and chemical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
5-ethylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H |
InChI Key |
MHQRMXBUZPYLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















